

In-Depth Technical Guide to the Research Applications of Ethylene Dimaleate

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Compound of Interest

Compound Name: *Ethylene dimaleate*

Cat. No.: B098352

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylene dimaleate is a difunctional monomer that holds significant potential in polymer chemistry and material science. Its structure, featuring two maleate groups connected by an ethylene linker, allows it to act as a potent crosslinking agent or a monomer in polymerization reactions. The primary applications of **ethylene dimaleate** are centered on the synthesis of novel polymers with tunable properties. These materials are promising candidates for advanced applications in biomedical engineering, including drug delivery systems, tissue engineering scaffolds, and dental resins. This guide provides a comprehensive overview of the core research applications of **ethylene dimaleate**, detailed experimental protocols for polymer synthesis, and quantitative data on the properties of analogous materials. Due to the limited availability of specific data on **ethylene dimaleate**, this guide utilizes data from its close structural and functional analog, ethylene glycol dimethacrylate (EGDMA), to provide a robust predictive framework for its behavior.

Core Concepts and Chemical Properties

Ethylene dimaleate, with the CAS Number 15498-42-7, is an organic compound with the molecular formula C10H10O8^[1]. The key feature of this molecule is the presence of two polymerizable carbon-carbon double bonds within the maleate groups. This bifunctionality allows it to form crosslinked, three-dimensional polymer networks.

The synthesis of **ethylene dimaleate** can be approached through the polycondensation reaction of maleic anhydride with ethylene glycol[2][3]. The resulting polymer chains possess reactive double bonds that can undergo further polymerization.

Key Chemical Properties:

- Molecular Weight: 258.185 g/mol [1]
- Melting Point: 110-113 °C[1]
- Boiling Point: 505.3 °C at 760 mmHg[1]
- Density: 1.458 g/cm³[4]

Potential Research Applications

The primary research applications for **ethylene dimaleate** lie in its use as a monomer and crosslinking agent to create polymers with specific, desirable properties.

Hydrogel Synthesis for Drug Delivery

Ethylene dimaleate can be copolymerized with hydrophilic monomers, such as acrylic acid or acrylamide, to form hydrogels. These are water-swollen polymer networks capable of encapsulating and releasing therapeutic agents. The concentration of **ethylene dimaleate** directly influences the crosslink density of the hydrogel, which in turn controls its swelling behavior, mechanical strength, and drug release kinetics[1]. A higher crosslink density leads to a more stable network, reduced swelling, and consequently, a slower drug release rate[1]. This tunability makes **ethylene dimaleate**-based hydrogels promising for controlled and sustained drug delivery applications.

Biodegradable Polymers and Tissue Engineering

The ester linkages in the **ethylene dimaleate** backbone are susceptible to hydrolysis, making polymers derived from it potentially biodegradable[5][6]. This is a highly sought-after characteristic for materials used in tissue engineering scaffolds, where the scaffold should degrade at a rate that matches the growth of new tissue[7]. By copolymerizing **ethylene dimaleate** with other biocompatible monomers, it is possible to create biodegradable scaffolds

that provide mechanical support to cells and then gradually break down into non-toxic byproducts.

Dental Resins and Composites

As a crosslinking agent, **ethylene dimaleate** can enhance the mechanical properties of dental resins[8]. In dental composites, a highly crosslinked polymer matrix is essential for durability, hardness, and resistance to wear. The use of dimethacrylate crosslinkers, which are structurally similar to **ethylene dimaleate**, is common in these applications to improve the stiffness and hardness of the final restorative material[2][8].

Quantitative Data (Utilizing EGDMA as a Proxy)

Disclaimer: The following quantitative data is based on studies of ethylene glycol dimethacrylate (EGDMA), a widely studied and structurally similar crosslinking agent. These values are presented to provide a reasonable estimate of the properties achievable with ethylene dimaleale.

Table 1: Mechanical Properties of EGDMA-Crosslinked Hydrogels

Property	EGDMA Concentration (wt%)	Value	Reference
Compressive Modulus	20% (in PEGDA)	~0.4 MPa	[9]
Compressive Modulus	40% (in PEGDA)	~1.7 MPa	[9]
Young's Modulus	1% (in PNIPAm)	~1655.0 kPa	[10]
Tensile Strength	4 phr (in FKM/EPDM)	49.14% increase	[11]
Tensile Strength	8 phr (in FKM/EPDM)	43.96% increase	[11]

Table 2: Swelling Properties of EGDMA-Crosslinked Hydrogels

Property	EGDMA Concentration	Value	Reference
Swelling Ratio	1% (molar ratio)	12.6	[12]
Swelling Ratio	3% (molar ratio)	2.45	[12]
Equilibrium Swelling Ratio	5%	~400%	[13]
Equilibrium Swelling Ratio	30%	~150%	[13]
Gel Fraction	Increasing Concentration	Increases	[1]

Table 3: Biodegradation of Crosslinked Polyesters

Polymer System	Condition	Time	Degradation (% Mass Loss)	Reference
Poly(butylene succinate) copolymer	Composting	45 days	57%	[14]
PBSF-PEG (30% PEG)	PBS solution (pH 6.84)	24 days	38%	[6]
Acrylic Polymers	Microbial Culture	28-32 days	30-40% (CO ₂ production)	

Experimental Protocols

Synthesis of Ethylene Dimaleate

This protocol is based on the general procedure for the synthesis of unsaturated polyesters from maleic anhydride and a diol^{[2][3]}.

Materials:

- Maleic Anhydride (1.0 mol)

- Ethylene Glycol (1.1 mol)
- p-Toluenesulfonic acid (catalyst, ~0.1% by weight)
- Toluene (as solvent for azeotropic removal of water)
- Round-bottom flask equipped with a Dean-Stark trap, condenser, magnetic stirrer, and nitrogen inlet.

Procedure:

- Charge the round-bottom flask with maleic anhydride, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.
- Add toluene to the flask.
- Heat the mixture to reflux under a nitrogen atmosphere with constant stirring.
- Water produced during the esterification reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
- Monitor the reaction by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.
- Cool the reaction mixture to room temperature.
- Remove the toluene under reduced pressure using a rotary evaporator.
- The resulting crude **ethylene dimaleate** can be purified by recrystallization or column chromatography.

Preparation of a Crosslinked Poly(acrylamide-co-ethylene dimaleate) Hydrogel

This protocol outlines the free-radical polymerization of acrylamide with **ethylene dimaleate** as a crosslinker to form a hydrogel.

Materials:

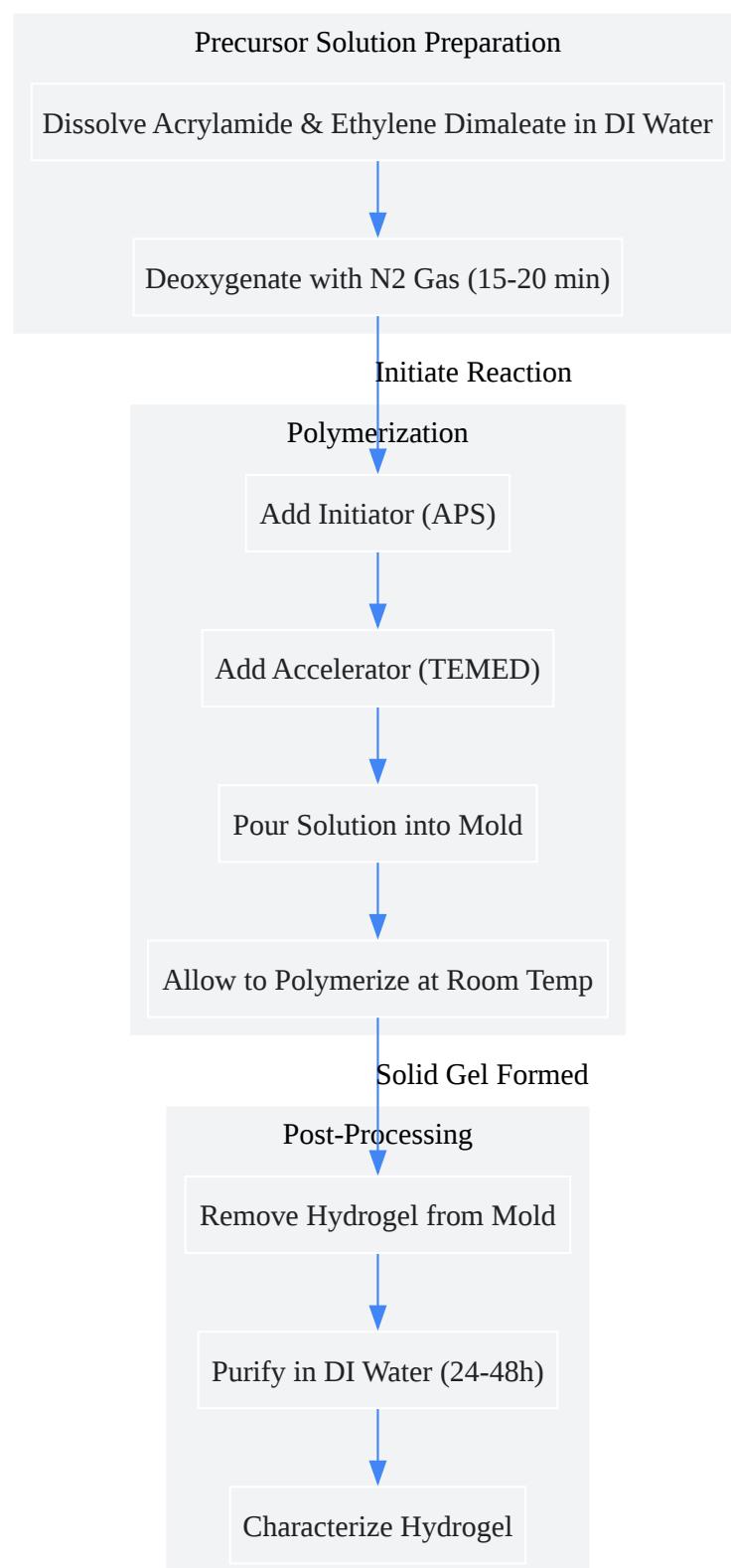
- Acrylamide (AAm) (e.g., 10 g)
- **Ethylene Dimaleate** (crosslinker, variable amount, e.g., 0.1 g for 1 wt%)
- Ammonium Persulfate (APS) (initiator, e.g., 0.05 g)
- N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator, e.g., 240 μ L)
- Deionized water
- Nitrogen gas source
- Molds (e.g., between two glass plates with a spacer)

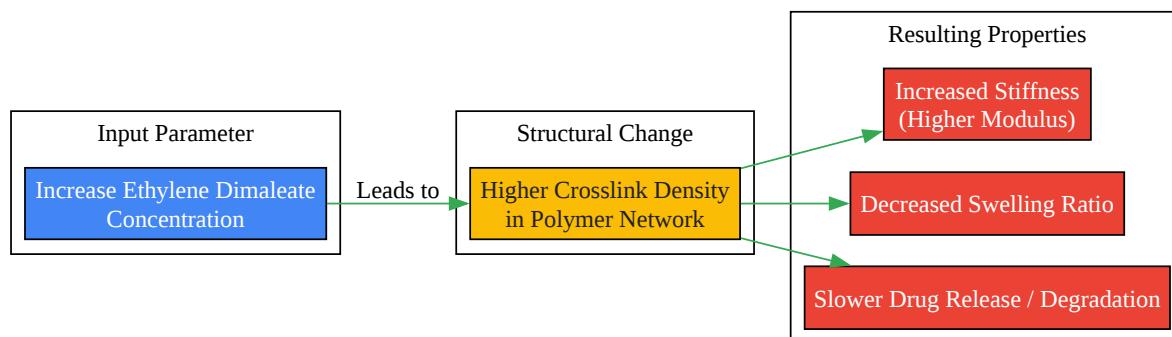
Procedure:

- In a beaker, dissolve the desired amounts of acrylamide and **ethylene dimaleate** in deionized water to form the precursor solution.
- Deoxygenate the solution by bubbling nitrogen gas through it for 15-20 minutes. Free-radical polymerization is inhibited by oxygen.
- Add the initiator, ammonium persulfate (APS), to the solution and mix until dissolved.
- Add the accelerator, TEMED, to the solution and mix thoroughly. The polymerization will begin shortly after the addition of TEMED.
- Quickly pour the solution into the molds.
- Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.
- Once polymerized, carefully remove the hydrogel from the mold.
- Immerse the hydrogel in a large volume of deionized water for 24-48 hours to remove any unreacted monomers and initiator. The water should be changed several times.
- The purified hydrogel is now ready for characterization and use.

Visualizations

Experimental Workflow for Hydrogel Synthesis





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- To cite this document: BenchChem. [In-Depth Technical Guide to the Research Applications of Ethylene Dimaleate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098352#potential-research-applications-of-ethylene-dimaleate>]

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